molecular formula C11H12N2O2 B8278570 2-t-Butyl-5-cyano-1-nitrobenzene

2-t-Butyl-5-cyano-1-nitrobenzene

Cat. No.: B8278570
M. Wt: 204.22 g/mol
InChI Key: ARACEBHGKWMLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-t-Butyl-5-cyano-1-nitrobenzene is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-tert-butyl-3-nitrobenzonitrile

InChI

InChI=1S/C11H12N2O2/c1-11(2,3)9-5-4-8(7-12)6-10(9)13(14)15/h4-6H,1-3H3

InChI Key

ARACEBHGKWMLMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.3 ml of pyridine and then 4.3 ml of trifluoroacetic anhydride were added to a solution of 2.25 g (10.1 mmol) of 2-t-butyl-5-carbamoyl-1-nitrobenzene [prepared as described in Preparation 38(i)] in 20 ml of tetrahydrofuran, and the resulting mixture was stirred for 20 minutes. The reaction mixture was then mixed with water, and the aqueous mixture was extracted with a mixture of ethyl acetate and hexane. The extract was washed with water and with a saturated aqueous solution of sodium chloride, after which it was dried over anhydrous sodium sulfate and the solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography through 50 g of silica gel to give 1.99 g (yield 96%) of the title compound as crystals, melting at 70.5°-71.5° C. (from hexane).
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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3.3 mL
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reactant
Reaction Step Two
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4.3 mL
Type
reactant
Reaction Step Two
Name
2-t-butyl-5-carbamoyl-1-nitrobenzene
Quantity
2.25 g
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reactant
Reaction Step Two
Quantity
20 mL
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solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Yield
96%

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